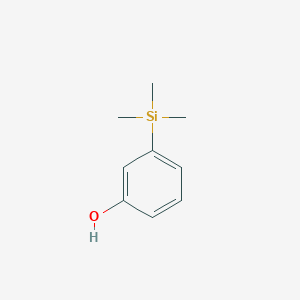
3-(Trimethylsilyl)phenol
Cat. No. B1583874
Key on ui cas rn:
17881-95-7
M. Wt: 166.29 g/mol
InChI Key: ZZSAAXNTJKNMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05306604
Procedure details


Next, a dry 3 l, 3-neck flask, equipped with a mechanical stirrer and reflux condenser, and connected to a mineral oil bubbler, was flushed with a stream of argon. The flask was charged with substituted phenol (B) (200 g, 800 mmol), fresh magnesium turnings (21.6 g, 0.89 mol), THF (900 ml), and maintained at about 0° C. in an ice bath. Methyl iodide (2 ml) was added as the catalyst to initiate reaction. The reaction was kept under control by carefully applying and removing the ice bath as necessary to counter the significant heat generated. The resulting mixture was gently heated to reflux for 30 min to drive the reaction to completion, as evidenced by the dissolution of the magnesium. Once again the mixture was cooled to 0° C. in an ice bath, and chlorotrimethylsilane (133.5 g, 1.2 moles) was added. The resulting mixture was gently refluxed and monitored by thin layer chromatography (TLC) to completion. The mixture was subsequently cooled to about 0° C., and 800 ml of water was slowly added to hydrolyze the silyl ether and magnesium salts. The organic layer was separated, washed with 2×100 ml portions of brine and dried over sodium sulfate. Removal of the volatile solvents provided 3-trimethylsilylphenol (C) as a yellow oil, further purified by flash chromatography (ligroin 950:ether=15:1) 116 g, 85% yield).







[Compound]
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Yield
85%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:8][Si](C)(C)C)[CH:5]=[CH:6][CH:7]=1.[Mg].CI.Cl[Si:17]([CH3:20])([CH3:19])[CH3:18].[SiH3]O[SiH3]>O.C1COCC1>[CH3:18][Si:17]([CH3:20])([CH3:19])[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)O[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
21.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Four
|
Name
|
|
|
Quantity
|
133.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[SiH3]O[SiH3]
|
Step Six
[Compound]
|
Name
|
magnesium salts
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Next, a dry 3 l, 3-neck flask, equipped with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was flushed with a stream of argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing the ice bath as necessary
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
significant heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was gently heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to completion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Once again the mixture was cooled to 0° C. in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was gently refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was subsequently cooled to about 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2×100 ml portions of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the volatile solvents
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C=1C=C(C=CC1)O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
